REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([O:17][CH2:18][CH:19]2[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21][CH2:20]2)=[CH:4][C:5]([NH:8][C:9]2[CH:14]=[N:13][C:12]([C:15]#[N:16])=[CH:11][N:10]=2)=[N:6][CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[NH2:1][C:2]1[C:3]([O:17][CH2:18][CH:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[CH:4][C:5]([NH:8][C:9]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=2)=[N:6][CH:7]=1
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Name
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tert-butyl 4-((5-amino-2-(5-cyanopyrazin-2-ylamino)pyridin-4-yloxy)methyl)piperidine-1-carboxylate
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Quantity
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16 mg
|
Type
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reactant
|
Smiles
|
NC=1C(=CC(=NC1)NC1=NC=C(N=C1)C#N)OCC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
NC=1C(=CC(=NC1)NC=1N=CC(=NC1)C#N)OCC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |